5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Description
5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a bromophenyl group, a nitrophenyl group, and an amine oxide functional group
Properties
IUPAC Name |
N-(4-bromophenyl)-3-hydroxy-5-nitro-2-phenyltriazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-10-6-8-11(9-7-10)16-13-14(20(22)23)17-18(19(13)21)12-4-2-1-3-5-12/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFJRSPIDIBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=NC3=CC=C(C=C3)Br)N2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Nitro Group: Nitration of the triazole ring can be performed using a mixture of nitric acid and sulfuric acid.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or a brominating agent.
Amine Oxidation: The final step involves the oxidation of the amine group to form the amine oxide, which can be achieved using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of N-(4-aminophenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Similar structure but with a chlorine atom instead of bromine.
N-(4-methylphenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Similar structure but with a methyl group instead of bromine.
Uniqueness
5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
